(2-(Difluoromethyl)phenyl)methanol (2-(Difluoromethyl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1018678-49-3
VCID: VC2858372
InChI: InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2
SMILES: C1=CC=C(C(=C1)CO)C(F)F
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol

(2-(Difluoromethyl)phenyl)methanol

CAS No.: 1018678-49-3

Cat. No.: VC2858372

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

(2-(Difluoromethyl)phenyl)methanol - 1018678-49-3

Specification

CAS No. 1018678-49-3
Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
IUPAC Name [2-(difluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2
Standard InChI Key XVOXXNDVURWTMO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CO)C(F)F
Canonical SMILES C1=CC=C(C(=C1)CO)C(F)F

Introduction

Chemical Properties and Structure

(2-(Difluoromethyl)phenyl)methanol is a fluorinated aromatic compound with several notable chemical characteristics. Its molecular structure consists of a benzene ring substituted with a difluoromethyl group at the ortho position, and a hydroxymethyl group extending from the same ring. This structural arrangement creates a unique electronic environment that influences the compound's reactivity and interaction potential.

Basic Chemical Information

The fundamental chemical properties of (2-(Difluoromethyl)phenyl)methanol are summarized in the following table:

PropertyValue
CAS Number1018678-49-3
Molecular FormulaC₈H₈F₂O
Molecular Weight158.14 g/mol
IUPAC Name[2-(difluoromethyl)phenyl]methanol
Synonyms2-(difluoromethyl)benzyl alcohol

The compound features a benzene ring with a difluoromethyl (CHF₂) group at position 2 and a hydroxymethyl (CH₂OH) group extending from the same ring. The presence of the two fluorine atoms creates an asymmetric electron distribution that significantly influences the compound's chemical behavior and interactions with biological systems.

Physical Properties

The physical properties of (2-(Difluoromethyl)phenyl)methanol are largely determined by its functional groups. The hydroxyl group imparts hydrogen bonding capabilities, while the difluoromethyl group contributes to the compound's lipophilicity. Although specific physical property data is limited in the available research, the compound is expected to demonstrate solubility characteristics typical of fluorinated aromatic alcohols, with moderate solubility in polar organic solvents and limited water solubility.

Structural Significance and Bonding

The structural arrangement of (2-(Difluoromethyl)phenyl)methanol features two key functional groups that determine its chemical behavior. The difluoromethyl group, positioned at the ortho position of the benzene ring, creates a unique electronic environment due to the high electronegativity of fluorine atoms. This influences the electron distribution across the molecule and affects its reactivity patterns.

Electronic Effects

The difluoromethyl group in (2-(Difluoromethyl)phenyl)methanol introduces several important electronic effects. The strong electron-withdrawing nature of fluorine atoms creates a polarized C-F bond, which influences the electron density throughout the aromatic system. This electronic perturbation affects the reactivity of both the aromatic ring and the hydroxymethyl group, creating distinctive chemical behavior compared to non-fluorinated analogues.

Conformational Aspects

Synthesis Methods

The preparation of (2-(Difluoromethyl)phenyl)methanol typically involves difluoromethylation reactions, which have become increasingly important in organic synthesis due to the valuable properties that fluorinated groups impart to organic molecules.

Difluoromethylation Strategies

Several synthetic routes can be employed to introduce the difluoromethyl group onto the aromatic ring. These typically involve either:

  • Direct difluoromethylation of 2-methylbenzyl alcohol or its derivatives

  • Reduction of 2-(difluoromethyl)benzoic acid or its esters

  • Functional group transformations from precursor molecules containing the difluoromethyl group

Applications in Medicinal Chemistry

(2-(Difluoromethyl)phenyl)methanol has garnered significant interest in pharmaceutical research due to the unique properties conferred by its difluoromethyl group.

Drug Design Considerations

The difluoromethyl group in (2-(Difluoromethyl)phenyl)methanol offers several advantages in drug design:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability against oxidative degradation

  • Unique hydrogen bond accepting capabilities

  • Modulation of pKa values of adjacent functional groups

  • Conformational control of molecular geometry

These properties make (2-(Difluoromethyl)phenyl)methanol and its derivatives valuable building blocks for constructing drug candidates with improved pharmacokinetic profiles.

Biological Activity

The biological activity of compounds containing the (2-(difluoromethyl)phenyl)methanol moiety stems from the difluoromethyl group's ability to act as a bioisostere for various functional groups, including methyl, hydroxyl, and thiol groups. This bioisosterism allows medicinal chemists to modify existing bioactive compounds to improve their pharmacological properties without significantly altering their binding affinity for therapeutic targets.

Properties Imparted by the Difluoromethyl Group

The difluoromethyl group (-CHF₂) plays a crucial role in determining the chemical behavior and application potential of (2-(Difluoromethyl)phenyl)methanol.

Lipophilicity Enhancement

One of the most significant contributions of the difluoromethyl group is the enhancement of lipophilicity, which is critical for membrane permeation in biological systems. This property improvement can be attributed to the unique hydrophobic character of C-F bonds, which increases the compound's partition coefficient in lipid-water systems compared to non-fluorinated analogues.

Metabolic Stability

The difluoromethyl group significantly enhances the metabolic stability of (2-(Difluoromethyl)phenyl)methanol compared to non-fluorinated analogues. The strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes, potentially extending the compound's half-life in biological systems. This increased stability can translate to improved pharmacokinetic profiles for pharmaceutical compounds containing this moiety.

Electronic Effects

The electronic properties of the difluoromethyl group also influence the reactivity of the hydroxymethyl group in (2-(Difluoromethyl)phenyl)methanol. The electron-withdrawing nature of fluorine atoms can modulate the acidity of the hydroxyl group, affecting its hydrogen bonding capability and reactivity in substitution reactions.

Stability and Reactivity

The chemical stability and reactivity of (2-(Difluoromethyl)phenyl)methanol are largely influenced by the presence of its two functional groups and their interplay.

Reactivity Patterns

The hydroxymethyl group in (2-(Difluoromethyl)phenyl)methanol presents typical alcohol reactivity, capable of undergoing oxidation, esterification, etherification, and other transformations. The neighboring difluoromethyl group modifies this reactivity through electronic effects, potentially altering reaction rates and selectivity compared to non-fluorinated benzyl alcohols.

Comparison with Related Compounds

The following table compares key features of (2-(Difluoromethyl)phenyl)methanol with structurally related compounds:

CompoundMolecular Weight (g/mol)Key DifferencesRelative Stability
(2-(Difluoromethyl)phenyl)methanol158.14Reference compoundHigh
(2-(Difluoromethoxy)phenyl)methanol174.15Contains -OCHF₂ instead of -CHF₂Comparable
(2-(Trifluoromethyl)phenyl)methanol176.14Contains -CF₃ instead of -CHF₂Higher
(4-Bromo-2-(difluoromethyl)phenyl)methanol237.04Additional bromo substituentHigher toward oxidation, lower toward nucleophiles

This comparison highlights how structural modifications around the basic (2-(difluoromethyl)phenyl)methanol scaffold can tune chemical properties for specific applications.

Current Research and Future Directions

Research involving (2-(Difluoromethyl)phenyl)methanol continues to expand, particularly in pharmaceutical applications where fluorinated compounds offer significant advantages.

Pharmaceutical Development

Current research focuses on utilizing (2-(Difluoromethyl)phenyl)methanol as a building block in the design of new pharmaceutical agents. The compound's unique electronic properties and metabolic stability make it valuable for creating drug candidates with improved pharmacokinetic profiles. Medicinal chemists are exploring its incorporation into various therapeutic classes, including enzyme inhibitors and receptor modulators.

Structural Diversification

Researchers are developing methods to create derivatives of (2-(Difluoromethyl)phenyl)methanol with additional functional groups to expand the chemical space available for drug discovery. These structural modifications aim to fine-tune properties such as solubility, binding affinity, and metabolic stability.

Synthetic Methodology Advancement

Continued improvement in synthetic methods for introducing the difluoromethyl group remains an active area of research. Recent advances in transition metal catalysis and fluorination chemistry offer promising approaches for more efficient and selective preparation of (2-(Difluoromethyl)phenyl)methanol and related compounds.

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